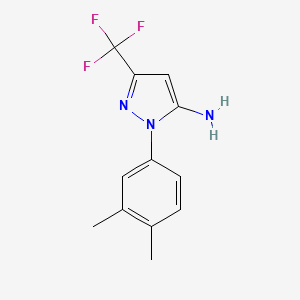

1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

1-(3,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 3,4-dimethylphenyl group at position 1 and a trifluoromethyl (-CF₃) group at position 3 of the pyrazole ring. Its molecular formula is C₁₂H₁₃F₃N₃, with a molecular weight of 256.25 g/mol (calculated).

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3/c1-7-3-4-9(5-8(7)2)18-11(16)6-10(17-18)12(13,14)15/h3-6H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJSQTXKGROBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: These methods ensure efficient mixing and reaction control.

Catalysts and Solvents: The use of specific catalysts and solvents can enhance the yield and purity of the final product.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, compounds similar to 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine have been shown to inhibit the growth of various cancer cell lines, including SNB-19 and OVCAR-8, with significant percentage growth inhibitions (PGIs) ranging from 51% to 86% depending on the specific derivative and concentration used .

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a potential candidate for developing anti-inflammatory medications .

- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives can exhibit antimicrobial effects against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Agrochemical Applications

- Pesticide Development : Pyrazole compounds have shown efficacy as herbicides and fungicides. Their ability to interfere with specific biochemical pathways in pests makes them valuable in agricultural applications. For instance, modifications of the pyrazole structure can enhance selectivity towards target pests while minimizing harm to non-target species .

Material Science Applications

- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. These materials can find applications in coatings, adhesives, and other industrial products .

Case Studies

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, altering their activity.

Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Pyrazole-5-amine derivatives exhibit diverse biological activities depending on their substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, molecular properties, and reported biological activities.

Substituent Variations on the Aromatic Ring

1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₀H₇ClF₃N₃

- Molecular Weight : 261.63 g/mol

- Key Differences : Replacing the 3,4-dimethylphenyl group with a 3-chlorophenyl introduces an electron-withdrawing chlorine atom. This substitution may enhance electrophilic reactivity and alter binding affinity in biological systems. The compound (CAS: 1226291-40-2) has been synthesized but lacks detailed activity reports .

5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine

- Molecular Formula : C₁₀H₈F₃N₃

- Molecular Weight : 239.19 g/mol

- Key Differences: The trifluoromethyl group is directly attached to the phenyl ring at position 3, while the pyrazole lacks a substituent at position 1.

1-(tert-Butyl)-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine

- Molecular Formula : C₁₄H₁₆F₃N₃O

- Molecular Weight : 299.30 g/mol

- Key Differences : The tert-butyl group at position 1 increases steric bulk and lipophilicity, which could enhance metabolic stability. The trifluoromethoxy (-OCF₃) group on the phenyl ring adds electron-withdrawing character, influencing electronic interactions .

Substituent Effects on Physicochemical Properties

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups :

- Chlorine (electron-withdrawing) in 1-(3-chlorophenyl) derivatives may enhance reactivity but reduce solubility compared to methyl groups (electron-donating) in the target compound .

- Trifluoromethoxy (-OCF₃) groups improve resistance to oxidative metabolism but increase molecular weight .

Steric Effects: Bulky substituents like tert-butyl (in C₁₄H₁₆F₃N₃O) improve metabolic stability but may reduce binding affinity to compact active sites .

Regioisomerism-Driven Activity Switches :

- Positional changes (e.g., moving -CF₃ from pyrazole position 3 to 4) can shift activity from anti-inflammatory (p38MAP kinase) to anticancer (kinase inhibition) .

Biological Activity

1-(3,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, also known by its CAS number 1226268-82-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

- Molecular Formula: C12H12F3N3

- Molecular Weight: 255.24 g/mol

- Structure: The compound features a pyrazole ring substituted with a trifluoromethyl group and a dimethylphenyl moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit varying degrees of antimicrobial activity. In particular, compounds structurally related to this compound have been evaluated against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These results suggest moderate antibacterial properties, warranting further investigation into structure-activity relationships (SAR) to enhance efficacy.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation.

These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.

Study on Endothelin-1 Antagonism

A significant study focused on the evaluation of pyrazole derivatives as endothelin-1 antagonists. In this study, compounds structurally similar to this compound were assessed for their ability to prevent endothelin-1-induced effects in vivo. The results demonstrated that certain derivatives exhibited comparable efficacy to established antagonists like bosentan .

Antibacterial Screening

Another investigation assessed the antibacterial activity of various pyrazole derivatives against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The study highlighted that modifications in the pyrazole structure significantly influenced antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.